molecular formula C21H26ClNO6 B15108734 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B15108734
M. Wt: 423.9 g/mol
InChI Key: FMYNCQMDLAWYFX-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl and 6-[(tert-butoxycarbonyl)amino]hexanoic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

    Purification: The product is purified by recrystallization from ethanol or by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical agents with potential antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a coumarin core with a tert-butoxycarbonyl-protected aminohexanoate side chain makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C21H26ClNO6

Molecular Weight

423.9 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C21H26ClNO6/c1-13-10-19(25)27-16-12-17(15(22)11-14(13)16)28-18(24)8-6-5-7-9-23-20(26)29-21(2,3)4/h10-12H,5-9H2,1-4H3,(H,23,26)

InChI Key

FMYNCQMDLAWYFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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